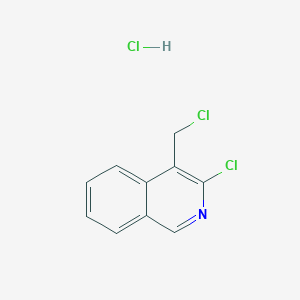

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride

Description

Properties

CAS No. |

1446346-72-0 |

|---|---|

Molecular Formula |

C10H8Cl3N |

Molecular Weight |

248.5 g/mol |

IUPAC Name |

3-chloro-4-(chloromethyl)isoquinoline;hydrochloride |

InChI |

InChI=1S/C10H7Cl2N.ClH/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12;/h1-4,6H,5H2;1H |

InChI Key |

SANIZVNXRVCGOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2CCl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclo-condensation to Form Isoquinoline Core

The isoquinoline skeleton is typically synthesized via cyclo-condensation reactions involving appropriate precursors such as o-aminobenzyl derivatives and carbonyl compounds. This step forms the fused heterocyclic structure essential for further functionalization.

Formation of Hydrochloride Salt

The free base isoquinoline derivative is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for handling and application.

Representative Example of Synthesis

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclo-condensation | o-Aminobenzyl derivative + aldehyde/ketone, acid catalyst, heat | Isoquinoline core formation |

| 2 | Chlorination | Thionyl chloride or PCl5, controlled temperature | Introduction of 3-chloro substituent |

| 3 | Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether | Installation of 4-(chloromethyl) group |

| 4 | Salt formation | Treatment with HCl in suitable solvent | Formation of hydrochloride salt |

Research Findings and Optimization

- Reaction yields depend strongly on temperature control and reagent purity.

- Use of strong acids and halogenating agents requires careful handling to avoid side reactions.

- Formation of the hydrochloride salt improves aqueous solubility, facilitating downstream applications.

- Purification techniques such as recrystallization or chromatography are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the following areas:

Organic Synthesis

3-Chloro-4-(chloromethyl)isoquinoline hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, leading to the development of more complex molecules.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. |

| Functionalization | Can undergo nucleophilic substitution reactions to introduce diverse functional groups. |

Pharmacological Investigations

The biological activity of isoquinoline derivatives is well-documented, with studies indicating potential therapeutic effects.

Biological Activities:

- Antiviral Properties: Some isoquinoline derivatives have shown inhibitory effects against viruses such as HIV-1, with IC50 values indicating significant potency.

- Anticancer Activity: Research has demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Isoquinoline Derivative A | <5.96 | HIV-1 Integrase |

| Isoquinoline Derivative B | 0.19–3.7 | HIV-1 Integrase |

Material Science

The compound is also explored for its applications in material science, particularly in the development of dyes and pigments due to its chromophoric properties.

Case Studies

Case Study 1: Antiviral Activity

In a study published in Pharmaceutical Research, researchers investigated the antiviral properties of various isoquinoline derivatives, including this compound. The study found that these compounds effectively inhibited HIV-1 integrase activity, highlighting their potential as antiviral agents .

Case Study 2: Anticancer Research

A recent article in Journal of Medicinal Chemistry reported on the synthesis and evaluation of isoquinoline derivatives for anticancer activity. The findings revealed that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Chloro-4-(chloromethyl)isoquinoline hydrochloride

- CAS Number : 1446346-72-0

- Molecular Formula : C₁₀H₈Cl₃N

- Molecular Weight : 248.54 g/mol

- Storage Conditions : Room temperature (stable under ambient conditions) .

Structural Features: This compound consists of an isoquinoline core substituted with a chlorine atom at position 3 and a chloromethyl (-CH₂Cl) group at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.

Applications: While direct pharmacological data are unavailable, its structural analogs (e.g., isoquinoline alkaloids like dihydroberberine hydrochloride) exhibit antimicrobial, anticancer, and anti-inflammatory activities . The chloromethyl group likely serves as a reactive site for further functionalization in drug development.

Comparison with Structurally Similar Compounds

4-(Chloromethyl)isoquinoline Hydrochloride

- CAS: Not explicitly listed (analogous to ).

- Formula : C₁₀H₉ClN·HCl (estimated molecular weight: ~213.5 g/mol).

- Key Differences: Lacks the 3-chloro substituent, reducing steric hindrance and electronic effects.

(E)-N-(4-(3-Chloro-4-(Pyridin-2-yl-methoxy)phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(Dimethylamino)-2-Butenamide Hydrochloride

- CAS: Not provided (Example compound from ).

- Formula : C₃₄H₃₂ClN₅O₄·HCl

- Molecular Weight : 599 g/mol.

- Key Differences: Larger, multi-ring quinoline derivative with amino, cyano, and butenamide groups. Designed for targeted biological activity (e.g., kinase inhibition), whereas this compound is a simpler intermediate .

Urea Derivatives with Chloromethyl Thiazolyl Groups

- Examples :

- Key Differences: Thiazole core replaces isoquinoline, introducing sulfur into the heterocycle. Urea (-NHCONH-) functional group enables hydrogen bonding, enhancing target binding in medicinal chemistry applications.

Dihydroberberine Hydrochloride

- CAS : 483-15-8

- Formula: C₂₀H₁₈ClNO₄

- Molecular Weight : 371.81 g/mol.

- Key Differences: Complex isoquinoline alkaloid with methoxy and dioxolo groups. Clinically validated for antimicrobial and metabolic applications, unlike the less-studied this compound .

Data Table: Structural and Physicochemical Comparison

Q & A

Basic: What are the key synthetic routes for 3-chloro-4-(chloromethyl)isoquinoline hydrochloride, and how can purity be optimized?

The synthesis typically involves chlorination of isoquinoline derivatives followed by functionalization at the 4-position. A common method includes introducing the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions . To optimize purity:

- Use recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates .

- Monitor reaction progress with HPLC to ensure complete conversion, as residual starting materials can complicate downstream applications .

- Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) for intermediates prone to byproduct formation .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of chloromethylation in isoquinoline systems?

Regioselectivity is highly sensitive to:

- Solvent polarity : Polar solvents (e.g., DMF) favor electrophilic attack at the 4-position due to stabilization of transition states .

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-chlorination) but may slow kinetics. Microwave-assisted synthesis can enhance efficiency while maintaining selectivity .

- Catalysts : Lewis acids like AlCl₃ improve chloromethylation yields by activating the electrophile, but excess catalyst can lead to decomposition .

Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?

- NMR :

- ¹H NMR : Peaks at δ 4.8–5.2 ppm (chloromethyl -CH₂Cl) and aromatic protons in the δ 7.5–8.5 ppm range confirm the isoquinoline backbone .

- ¹³C NMR : Signals near 45 ppm (CH₂Cl) and 120–150 ppm (aromatic carbons) validate substitution patterns .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 248.54) and isotopic patterns for chlorine aid in molecular weight confirmation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the chloromethyl group as the primary electrophilic site due to its low LUMO energy .

- MD simulations predict solvation effects, showing higher reactivity in polar solvents (e.g., DMSO) compared to nonpolar media .

- Transition state analysis helps optimize catalysts (e.g., KI for Finkelstein reactions) to reduce activation energy .

Basic: What are the recommended storage conditions to ensure compound stability?

- Store at room temperature in airtight, light-resistant containers to prevent hydrolysis of the chloromethyl group .

- Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

- Avoid prolonged exposure to bases, which can dehydrohalogenate the structure .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring consistent chlorination levels .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) to minimize impurities like 3-chloro-isoquinoline byproducts .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates, such as residual solvent limits (<100 ppm) .

Basic: How does this compound interact with biological targets in antimicrobial studies?

- The chloromethyl group enhances membrane permeability , allowing interaction with bacterial enzymes (e.g., DNA gyrase) .

- MIC assays (e.g., against S. aureus) show activity at 8–16 µg/mL, likely due to alkylation of thiol groups in essential proteins .

Advanced: What are the mechanistic implications of its hydrochloride salt form in drug delivery?

- The hydrochloride salt improves aqueous solubility (up to 25 mg/mL in PBS) via protonation of the isoquinoline nitrogen, facilitating cellular uptake .

- pH-dependent release studies (e.g., in simulated gastric fluid) show sustained dissociation, enhancing bioavailability in acidic environments .

Basic: How does this compound compare structurally and functionally to analogs like 3-chloro-4-(piperazin-1-yl) derivatives?

| Property | 3-Chloro-4-(chloromethyl) | 3-Chloro-4-(piperazin-1-yl) |

|---|---|---|

| Solubility | Low (hydrophobic CH₂Cl) | High (polar piperazine) |

| Reactivity | Electrophilic alkylation | Nucleophilic substitution |

| Bioactivity | Antimicrobial | Antimalarial (via heme binding) |

| Data adapted from . |

Advanced: What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.